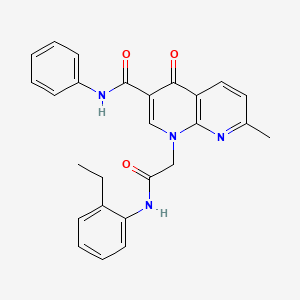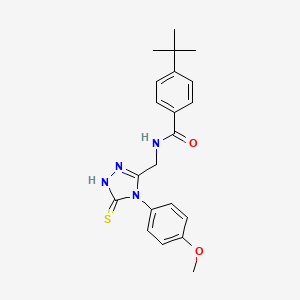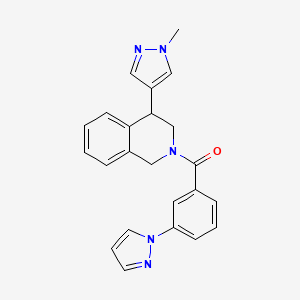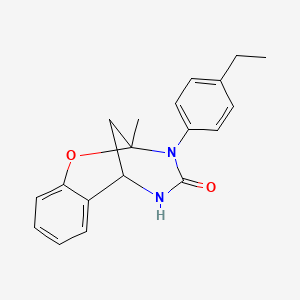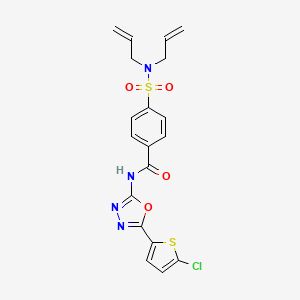![molecular formula C20H17F3N4O6 B2686152 2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene CAS No. 478046-70-7](/img/structure/B2686152.png)
2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including the dinitrophenyl group, the trifluoromethyl group, the anilino carbonyl group, and the cyclohexyl ring. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dinitrophenyl and trifluoromethyl groups could potentially increase the compound’s polarity, influencing its solubility in different solvents .Scientific Research Applications
Organic Synthesis and Reactions
- A study presented the preparation of an isolable pyridinium trifluoromethoxide salt from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt serves as an effective source for SN2 reactions to form trifluoromethyl ethers, showcasing its utility in synthesizing organofluorine compounds (Duran-Camacho et al., 2021).
Materials Science
- Research on new aromatic diamines with cyclohexane moieties substituted with trifluoromethyl groups led to the synthesis of organic-soluble polyamides. These materials exhibit outstanding solubility, transparency, strength, and flexibility, along with low dielectric constants and water absorption, making them suitable for advanced material applications (Li et al., 2009).
Chemical Properties and Reactivity
- The reactivity of 2,4-dinitrophenyl 4-Y-phenyl disulfides with trans-[IrX(CO)(PPh3)2] in benzene was investigated, leading to the formation of complexes that suggest intriguing oxidative-elimination reactions. This study contributes to the understanding of sulfur-sulfur bond cleavage and organometallic complex formation (Lam & Senoffi, 1973).
Mechanistic Insights
- A novel strategy for detecting cyanide ions based on their reaction with compounds such as N-(2,4-dinitrobenzylidene)-4-methoxyaniline was developed. This approach provides a method for the selective detection of cyanide, highlighting the compound's role in creating sensitive chemosensors (Heying et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O6/c21-20(22,23)12-4-3-5-13(10-12)24-19(28)33-25-17-7-2-1-6-15(17)16-9-8-14(26(29)30)11-18(16)27(31)32/h3-5,8-11,15H,1-2,6-7H2,(H,24,28)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFFRDLAQMDRJD-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NOC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\OC(=O)NC2=CC=CC(=C2)C(F)(F)F)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-1-{2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]cyclohexyl}benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B2686070.png)
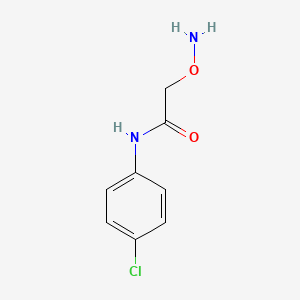
![N-(2,6-diethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2686075.png)
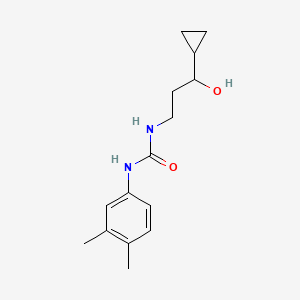
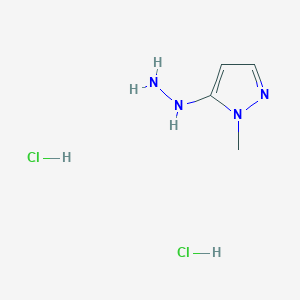
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2686080.png)
![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2686082.png)
